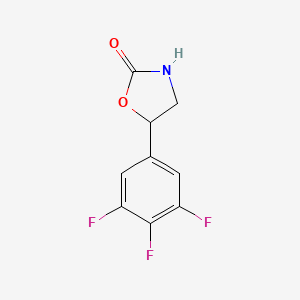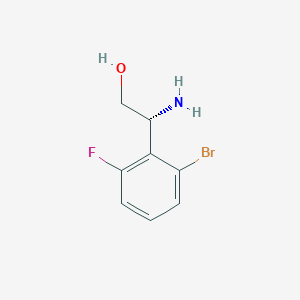
(R)-2-Amino-2-(2-bromo-6-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol: is an organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-bromo-6-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium thiolate (NaSR) in ethanol.
Major Products Formed
Oxidation: Formation of (2R)-2-amino-2-(2-bromo-6-fluorophenyl)acetaldehyde.
Reduction: Formation of (2R)-2-amino-2-(2-bromo-6-fluorophenyl)ethanamine.
Substitution: Formation of (2R)-2-amino-2-(2-mercapto-6-fluorophenyl)ethan-1-ol.
Scientific Research Applications
(2R)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the bromine and fluorine atoms enhance the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-2-(2-chloro-6-fluorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-Amino-2-(2-bromo-6-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: : The presence of both bromine and fluorine atoms in (2R)-2-amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI Key |
ZHKRICXGDQWTMX-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@H](CO)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


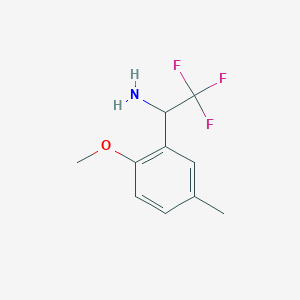
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)


![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)
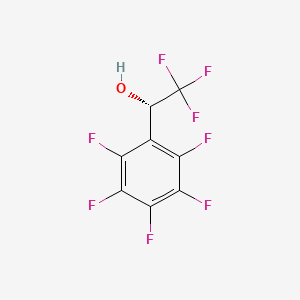
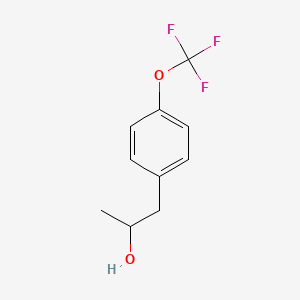
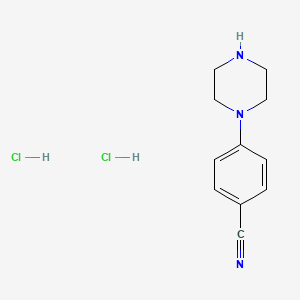
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
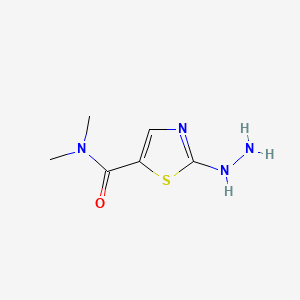


![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
